molecular formula C17H18N4O5S B7519804 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea

1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea

Cat. No.: B7519804
M. Wt: 390.4 g/mol
InChI Key: FTUWQVHGANISFU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenyl group and a pyrrolidinylsulfonylphenyl group connected through a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea typically involves the reaction of 4-nitrophenyl isocyanate with 4-(pyrrolidin-1-ylsulfonyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Reduction: Formation of 1-(4-aminophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and enzymes. The pyrrolidinylsulfonylphenyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(pyrrolidinylsulfonyl)phenylboronic acid
  • N-phenyl-N’-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea

Comparison: 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea is unique due to the presence of both nitrophenyl and pyrrolidinylsulfonylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c22-17(18-13-3-7-15(8-4-13)21(23)24)19-14-5-9-16(10-6-14)27(25,26)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUWQVHGANISFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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